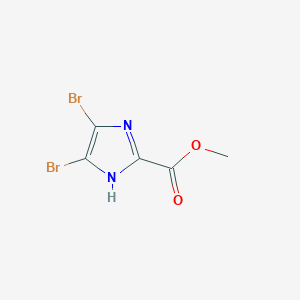
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate typically involves the bromination of an imidazole derivative. One common method is the bromination of methyl imidazole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding imidazole derivative.
Oxidation Reactions: Although less common, the compound can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted imidazoles depending on the nucleophile used.
Reduction: The major product is the de-brominated imidazole derivative.
Oxidation: Products vary based on the oxidizing agent and conditions but may include imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and dyes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 4,5-Dibromo-1-methylimidazole
Uniqueness
Methyl 4,5-dibromo-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H4Br2N2O2 |
|---|---|
Molecular Weight |
283.91 g/mol |
IUPAC Name |
methyl 4,5-dibromo-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H4Br2N2O2/c1-11-5(10)4-8-2(6)3(7)9-4/h1H3,(H,8,9) |
InChI Key |
UHJBDJUAZMBNBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















